molecular formula C11H11N3O2S B11974327 2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one

2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one

Cat. No.: B11974327
M. Wt: 249.29 g/mol
InChI Key: YNOCXFLKFWRQSZ-WUXMJOGZSA-N
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Preparation Methods

The synthesis of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 2-methoxybenzaldehyde with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with various molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar compounds to 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3O2S/c1-16-9-5-3-2-4-8(9)6-12-14-11-13-10(15)7-17-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6+

InChI Key

YNOCXFLKFWRQSZ-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C/2\NC(=O)CS2

Canonical SMILES

COC1=CC=CC=C1C=NN=C2NC(=O)CS2

Origin of Product

United States

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